molecular formula C25H22N2O2 B2747964 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 860789-39-5

6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2747964
CAS No.: 860789-39-5
M. Wt: 382.463
InChI Key: YXVIISNNLLQHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a unique structure that combines a pyrroloquinoline core with methoxy, methyl, and phenoxyphenyl substituents, making it a subject of interest in various scientific research fields.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the transition-metal catalyzed synthesis, which has been widely used for quinoline derivatives . The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . The compound’s structure allows it to bind effectively to these targets, blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its ability to inhibit key bacterial enzymes makes it a promising candidate for antimicrobial drug development .

Properties

IUPAC Name

6-methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-21-15-16-27(25(21)22-9-6-10-23(28-2)24(22)26-17)18-11-13-20(14-12-18)29-19-7-4-3-5-8-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVIISNNLLQHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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